molecular formula C19H15NO2 B10788733 N-(4-hydroxybiphenyl-3-yl)benzamide

N-(4-hydroxybiphenyl-3-yl)benzamide

Cat. No.: B10788733
M. Wt: 289.3 g/mol
InChI Key: INXWGOLWSBWSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxybiphenyl-3-yl)benzamide (C19H15NO2) is a benzamide derivative recognized in biochemical research for its potent inhibitory activity against Histone Deacetylase 1 (HDAC1) , with a reported half-maximal inhibitory concentration (IC50) of 58 nM . Histone deacetylases are critical enzymes that regulate gene expression by modifying chromatin structure. The potent inhibition of HDAC1 by this compound makes it a valuable investigational tool for researchers studying epigenetics, gene silencing, and cell differentiation processes . Researchers can utilize this compound to probe the biological mechanisms of HDAC1 in various disease models, particularly in oncology, where HDAC inhibition is a promising therapeutic strategy. As a benzamide-based compound, it is part of a well-known class of HDAC inhibitors. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

N-(2-hydroxy-5-phenylphenyl)benzamide

InChI

InChI=1S/C19H15NO2/c21-18-12-11-16(14-7-3-1-4-8-14)13-17(18)20-19(22)15-9-5-2-6-10-15/h1-13,21H,(H,20,22)

InChI Key

INXWGOLWSBWSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxybiphenyl-3-yl)benzamide typically involves the condensation of 4-hydroxybiphenyl-3-amine with benzoic acid or its derivatives. One common method is the direct condensation of the amine and the carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxybiphenyl-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-hydroxybiphenyl-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-hydroxybiphenyl-3-yl)benzamide with structurally and functionally related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Formula Exact Mass Key Properties/Biological Activity Synthesis Highlights Reference
This compound 4-hydroxybiphenyl-3-yl benzamide C₁₉H₁₅NO₂ 289.11 Potential HDAC inhibition; moderate polarity Likely via amide coupling
MS-275 N-(2-aminophenyl)-4-[N-(pyridin-3-yl)benzamide C₂₁H₂₀N₄O₂ 384.16 Brain-region selective HDAC inhibitor; 30–100x more potent than valproate Multi-step synthesis with pyridine incorporation
N-(4-aminobiphenyl-3-yl)benzamide 4-aminobiphenyl-3-yl benzamide C₁₉H₁₆N₂O 288.13 HDAC2 inhibitor candidate; higher lipophilicity than hydroxy analog Amine protection/deprotection
N-(4-chlorophenyl)benzamide 4-chlorophenyl benzamide C₁₃H₁₀ClNO 231.05 Intermediate in urea/thiourea derivative synthesis DCC-mediated coupling
2-Hydroxy-N-(4-methylphenyl)benzamide 2-hydroxybenzamide with 4-methylphenyl C₁₄H₁₃NO₂ 227.09 Precursor for benzoxazepines; crystallinity studied Condensation of salicylic acid derivatives
N-[1-(benzoyloxy)ethyl]benzamide Branched ethyl-benzoyloxy substitution C₁₆H₁₅NO₃ 269.11 Isolated from Litsea garrettii; no cytotoxicity at 40 μg/mL Natural product isolation

Key Comparative Insights:

Structural Influence on HDAC Inhibition: The hydroxyl group in this compound may enhance hydrogen bonding with HDAC catalytic sites compared to non-polar substituents (e.g., chloro or methyl groups). However, MS-275’s pyridinyl and aminophenyl groups confer superior potency, likely due to stronger zinc chelation in HDAC active sites .

Synthetic Strategies: this compound likely requires amide coupling between benzoic acid and a biphenylamine precursor, similar to N-(4-chlorophenyl)benzamide synthesis (using DCC or HBTU) . Hydroxyl group introduction may necessitate protective groups (e.g., silyl ethers) during synthesis to prevent side reactions, as seen in other phenolic benzamides .

Biological and Physical Properties :

  • Natural benzamides (e.g., N-[1-(benzoyloxy)ethyl]benzamide) lack cytotoxicity in cancer cell lines at tested concentrations, contrasting with synthetic HDAC inhibitors like MS-275, which show potent bioactivity .
  • Chlorinated derivatives (e.g., N-(4-chlorophenyl)benzamide) are common intermediates but may exhibit higher metabolic stability than hydroxylated analogs .

Computational and Experimental Data :

  • AutoDock Vina-based molecular docking (as used in ) could predict binding affinities of this compound to HDAC isoforms, leveraging structural similarities to MS-275 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-hydroxybiphenyl-3-yl)benzamide, and how can reaction conditions be tuned to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling a benzoyl chloride derivative with a substituted biphenylamine under anhydrous conditions. For example, analogous benzamide syntheses use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane or acetonitrile, with sodium carbonate as a base . Temperature control (0–25°C) and stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane). Yield optimization may require iterative adjustments to solvent polarity and reaction time.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., biphenyl protons at δ 7.2–8.0 ppm) and amide NH resonance (δ ~8.5–10 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ at m/z ~318) .
  • Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Q. What are the primary hazards associated with synthesizing and handling this compound?

  • Risk Mitigation :

  • Mutagenicity Screening : Ames II testing is recommended for analogs, as certain benzamide derivatives exhibit mutagenic potential (e.g., anomeric amides) .
  • Decomposition Risks : DSC analysis of related compounds shows thermal instability above 150°C; avoid heating during purification .
  • PPE Requirements : Use nitrile gloves, fume hoods, and closed systems to minimize exposure to intermediates like benzoyl chlorides .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Protocol :

  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, GPCRs) based on the compound’s aromatic and amide motifs .
  • Software : AutoDock Vina (with PyRx GUI) for docking simulations. Set grid boxes to cover active sites (e.g., 25 ų) and use Lamarckian genetic algorithms for conformational sampling .
  • Validation : Compare binding affinities (ΔG) with known inhibitors and validate poses using MD simulations (GROMACS) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports anticancer activity (IC50 = 5 µM) while another shows no effect:

  • Experimental Variables : Check cell lines (e.g., MCF-7 vs. HeLa), assay conditions (serum concentration, incubation time), and compound stability (e.g., hydrolysis in PBS) .
  • Statistical Analysis : Use ANOVA with post-hoc tests to confirm significance (p < 0.05) and ensure n ≥ 3 replicates .
  • Mechanistic Follow-Up : Perform target engagement assays (e.g., Western blot for apoptosis markers) to validate mode of action .

Q. What strategies optimize bioavailability in preclinical studies?

  • Approaches :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Modify substituents (e.g., replace methoxy with trifluoromethyl) to reduce clearance .
  • In Vivo PK : Administer IV/PO doses (10 mg/kg) in rodent models and measure plasma half-life (LC-MS/MS). Aim for t½ > 4 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.